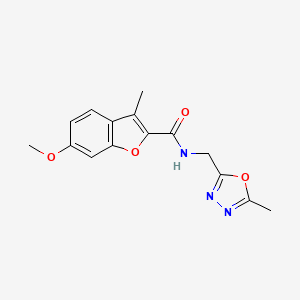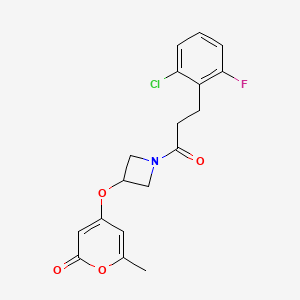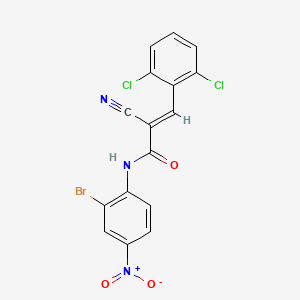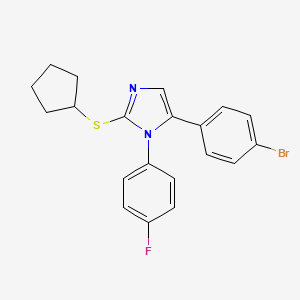
6-methoxy-3-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group or ring system. The exact synthesis process would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzofuran and oxadiazole rings would give the molecule a rigid, planar structure in those regions. The methoxy, methyl, and carboxamide groups could potentially rotate around their bonds, giving the molecule some flexibility .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group might be hydrolyzed to produce a carboxylic acid and an amine. The oxadiazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the nonpolar benzofuran and oxadiazole rings might give the compound both polar and nonpolar characteristics .Scientific Research Applications
Anti-Inflammatory and Analgesic Agents
Compounds related to 6-methoxy-3-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzofuran-2-carboxamide have been synthesized and identified as potential anti-inflammatory and analgesic agents. These compounds, including various heterocyclic derivatives, have shown significant inhibitory activities on cyclooxygenase-1/2 (COX-1/2), indicating their potential in treating inflammatory conditions and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antidiabetic Activity
In another study, derivatives similar to 6-methoxy-3-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzofuran-2-carboxamide have been synthesized and evaluated for antidiabetic properties. These compounds exhibited significant activity in inhibiting α-amylase, which is a key enzyme in carbohydrate digestion, suggesting their potential use in diabetes management (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Antimicrobial Activity
A study on benzofuran-oxadiazole hybrids, which are chemically related to the compound , revealed their significant antimicrobial properties. These compounds were synthesized and evaluated against various microorganisms, showing promise as potential antimicrobial agents (Sanjeeva, Rao, Prasad, & Ramana, 2021).
Alzheimer's Disease Treatment
Compounds structurally similar to 6-methoxy-3-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzofuran-2-carboxamide have been investigated for their potential in treating Alzheimer's disease. These compounds have shown inhibitory effects on histone deacetylase 6 (HDAC6), which is implicated in neurodegenerative diseases. They have demonstrated protective effects against tau protein aggregation and neurodegeneration (Lee et al., 2018).
Future Directions
properties
IUPAC Name |
6-methoxy-3-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-8-11-5-4-10(20-3)6-12(11)22-14(8)15(19)16-7-13-18-17-9(2)21-13/h4-6H,7H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTUXUBLXUJAFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)OC)C(=O)NCC3=NN=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-3-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2533978.png)
![6,6-Dimethoxy-1-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2533979.png)


![{4-[(4-Methylpiperazin-1-yl)carbonyl]phenyl}methanol](/img/structure/B2533984.png)
![2-(benzylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2533986.png)
![4-amino-2-(ethylsulfanyl)-5-(4-fluorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2533987.png)

![8-Amino-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B2533990.png)
![1-[(4-Methoxyphenyl)methyl]benzotriazole](/img/structure/B2533991.png)
![3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N~5~-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2533992.png)
![3-(4-nitrophenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2533994.png)
![4-phenyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2533996.png)
![N-(3-fluoro-4-methylphenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2533999.png)